N'-(4-methoxy-3-nitrobenzoyl)pyrazine-2-carbohydrazide
Description
N’-(4-methoxy-3-nitrobenzoyl)pyrazine-2-carbohydrazide is a chemical compound with the molecular formula C13H11N5O5 and a molecular weight of 317.257 Da . This compound is part of the pyrazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Properties
Molecular Formula |
C13H11N5O5 |
|---|---|
Molecular Weight |
317.26 g/mol |
IUPAC Name |
N'-(4-methoxy-3-nitrobenzoyl)pyrazine-2-carbohydrazide |
InChI |
InChI=1S/C13H11N5O5/c1-23-11-3-2-8(6-10(11)18(21)22)12(19)16-17-13(20)9-7-14-4-5-15-9/h2-7H,1H3,(H,16,19)(H,17,20) |
InChI Key |
UKXHVZXUEMSSKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)C2=NC=CN=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-(4-methoxy-3-nitrobenzoyl)pyrazine-2-carbohydrazide typically involves the reaction of 4-methoxy-3-nitrobenzoic acid with pyrazine-2-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
N’-(4-methoxy-3-nitrobenzoyl)pyrazine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-(4-methoxy-3-nitrobenzoyl)pyrazine-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.
Biological Studies: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N’-(4-methoxy-3-nitrobenzoyl)pyrazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating cellular processes .
Comparison with Similar Compounds
N’-(4-methoxy-3-nitrobenzoyl)pyrazine-2-carbohydrazide can be compared with other similar compounds such as:
N’-(4-methoxybenzoyl)pyrazine-2-carbohydrazide: Lacks the nitro group, which may result in different biological activities.
N’-(4-nitrobenzoyl)pyrazine-2-carbohydrazide: Lacks the methoxy group, which may affect its solubility and reactivity.
N’-(4-methoxy-3-nitrobenzoyl)isonicotinohydrazide: Contains an isonicotinohydrazide moiety instead of pyrazine-2-carbohydrazide, leading to different pharmacological properties.
The uniqueness of N’-(4-methoxy-3-nitrobenzoyl)pyrazine-2-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
